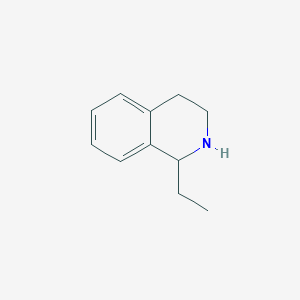

1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Overview of the Tetrahydroisoquinoline Scaffold in Medicinal Chemistry

The tetrahydroisoquinoline (THIQ) scaffold is a bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.govrsc.org This structural motif is considered a "privileged scaffold" because it can interact with a diverse range of biological targets, leading to a wide array of pharmacological effects. nih.gov

The versatility of the THIQ framework is evident in its widespread occurrence in nature, forming the core of many isoquinoline (B145761) alkaloids. nih.gov These natural products have been a source of inspiration for the development of synthetic THIQ derivatives with improved therapeutic properties. The pharmacological activities associated with the THIQ scaffold are extensive and include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govnuph.edu.ua

Several clinically used drugs incorporate the tetrahydroisoquinoline moiety, highlighting its therapeutic relevance. The adaptability of the THIQ structure allows for modifications at various positions, enabling the fine-tuning of its pharmacological activity and pharmacokinetic properties. Common synthetic strategies for constructing the THIQ core, such as the Pictet-Spengler and Bischler-Napieralski reactions, have been instrumental in the generation of diverse libraries of THIQ analogues for drug discovery programs. rsc.org

The following table summarizes the diverse biological activities attributed to the tetrahydroisoquinoline scaffold:

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Neuroprotective | Neurodegenerative Diseases |

| Anticonvulsant | Neurology |

| Antidiabetic | Metabolic Disorders |

Significance of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline as a Representative Analogue

This compound is a synthetic derivative of the THIQ scaffold, characterized by an ethyl group at the 1-position of the heterocyclic ring. ontosight.ai While research on this specific compound is not as extensive as for some other analogues, it holds significance as a representative member of the 1-alkyl-substituted THIQs. The substitution at the C1 position is a critical determinant of the biological activity of THIQ derivatives, and the ethyl group in this compound provides a valuable data point for understanding structure-activity relationships (SAR) within this class of molecules. rsc.org

Studies on closely related 1-alkyl-THIQs, such as the extensively investigated 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have revealed potent neuroprotective and antioxidant properties. nih.gov By analogy, this compound is also suggested to possess potential neuroprotective and antioxidant effects, although detailed pharmacological profiling is required for confirmation. ontosight.ai The presence of the ethyl group, as opposed to a methyl group, can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, making it a subject of interest for comparative studies.

The table below presents the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₁H₁₅N |

| Molar Mass | 161.24 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Current Research Landscape and Emerging Trends Pertaining to this compound and Related Structures

The current research landscape for tetrahydroisoquinoline derivatives remains vibrant, with a continuous effort to synthesize and evaluate new analogues with enhanced biological activities and improved pharmacological profiles. rsc.org A significant trend in this area is the exploration of 1-substituted THIQs as potential therapeutic agents for a range of disorders, particularly those affecting the central nervous system. nih.gov

While direct and extensive research on this compound is limited, the broader interest in 1-alkyl-THIQs suggests that this compound and its derivatives warrant further investigation. Emerging trends in the field include:

Neuroprotective Agents: The neuroprotective effects observed for analogues like 1MeTIQ are a major driver for the synthesis and evaluation of other 1-alkyl-THIQs, including the 1-ethyl derivative, as potential treatments for neurodegenerative diseases such as Parkinson's disease. nih.gov

Anticancer Drug Discovery: The THIQ scaffold is being actively explored for the development of novel anticancer agents. The substitution at the 1-position can significantly impact the cytotoxic and antiproliferative activity of these compounds. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: There is a continued focus on elucidating the SAR of THIQ derivatives to guide the rational design of more potent and selective compounds. Comparative studies of a series of 1-alkyl-THIQs, including methyl, ethyl, and larger alkyl groups, are crucial in this endeavor.

Novel Synthetic Methodologies: The development of efficient and stereoselective synthetic routes to chiral 1-substituted THIQs is an ongoing area of research, as the stereochemistry at the C1 position is often critical for biological activity. rsc.org

Future research will likely focus on a more detailed biological evaluation of this compound, including its neuropharmacological profile, antioxidant capacity, and potential as a lead compound in various therapeutic areas.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWVZWUSBKDYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 1,2,3,4 Tetrahydroisoquinoline and Analogues

Classical Cyclization Reactions

Traditional methods for synthesizing the tetrahydroisoquinoline core rely on intramolecular cyclization reactions, which form the heterocyclic ring from an acyclic precursor. These methods have been foundational in alkaloid synthesis.

The Pictet–Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines. arkat-usa.org In its classic form, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, catalyzed by a protic or Lewis acid, to yield a tetrahydroisoquinoline. organicreactions.orgjk-sci.comthermofisher.com For the synthesis of 1-ethyl-1,2,3,4-tetrahydroisoquinoline, a β-phenethylamine would be reacted with propanal.

The mechanism proceeds through the formation of a Schiff base intermediate from the amine and the aldehyde. jk-sci.com Subsequent protonation of the Schiff base generates an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution (6-endo-trig cyclization) to form the tetrahydroisoquinoline ring system. arkat-usa.orgjk-sci.com A final deprotonation step restores aromaticity. jk-sci.com

Reaction Conditions and Variants:

Acids: The reaction is typically carried out in the presence of protic acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or Lewis acids such as BF₃·OEt₂. jk-sci.comthermofisher.com

Solvents: Both protic and aprotic solvents can be used. jk-sci.com

Substituent Effects: The reaction is most effective when the aromatic ring of the β-arylethylamine contains electron-donating groups, which activate it towards electrophilic attack. jk-sci.com For instance, the presence of two alkoxy groups can enable the reaction to proceed under physiological pH conditions. jk-sci.com

A notable variant involves a chemoenzymatic one-pot process where benzylic alcohols are first oxidized to aldehydes by a laccase/TEMPO system, which then undergo a phosphate salt-mediated Pictet-Spengler reaction with a β-arylethylamine to produce 1-substituted tetrahydroisoquinolines in high yields. mdpi.com

| Component | Description | Example for 1-Ethyl-THIQ Synthesis |

|---|---|---|

| Amine Reactant | β-Arylethylamine | 2-Phenylethylamine |

| Carbonyl Reactant | Aldehyde or Ketone | Propanal |

| Catalyst | Protic or Lewis Acid | HCl, H₂SO₄, BF₃·OEt₂ |

| Key Intermediate | Iminium ion | N-(prop-1-en-1-yl)iminium ion |

| Reaction Type | Intramolecular Electrophilic Aromatic Substitution | 6-endo-trig cyclization |

The Bischler–Napieralski reaction is another classical and widely used method for synthesizing 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines. nrochemistry.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides using a dehydrating agent. nrochemistry.comorganic-chemistry.org

To synthesize this compound, the process would begin with the acylation of 2-phenylethylamine with propionyl chloride or a related acylating agent to form N-(2-phenylethyl)propanamide. This amide is then treated with a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions. nrochemistry.comwikipedia.org This step facilitates cyclization to form 1-ethyl-3,4-dihydroisoquinoline. organic-chemistry.org

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. nrochemistry.comwikipedia.org The resulting 3,4-dihydroisoquinoline contains an imine bond that is subsequently reduced to a secondary amine to yield the final this compound. A common reducing agent for this transformation is sodium borohydride (NaBH₄). nrochemistry.com

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1. Cyclization | Intramolecular electrophilic aromatic substitution of N-(2-phenylethyl)propanamide | POCl₃, P₂O₅ | 1-Ethyl-3,4-dihydroisoquinoline |

| 2. Reduction | Reduction of the imine bond | NaBH₄, LiAlH₄ | This compound |

Reductive cyclization strategies provide an alternative route to tetrahydroisoquinolines. These methods often involve the formation of an intermediate that is cyclized under reductive conditions. thieme-connect.com One such approach is an intramolecular reductive amination. For example, a suitably functionalized precursor, such as an amino-aldehyde or amino-ketone, can be induced to cyclize in the presence of a reducing agent.

A specific sequence involves the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines starting from ortho-brominated aromatic aldehydes and primary aromatic amines. thieme-connect.com The key steps are a reductive amination to form an N-aryl 2-bromobenzylamine, followed by a Suzuki coupling to introduce the C-3/C-4 unit, and finally, an intramolecular reductive amination using triethylsilane/trifluoroacetic acid (TFA) to effect the cyclization. thieme-connect.com Adapting this for a 1-ethyl derivative would require an appropriate precursor that positions an ethyl group at the cyclization site.

Another approach involves domino reactions where a reduction step initiates a cascade that leads to the final heterocyclic product. For instance, the reduction of a nitro group on a substituted aromatic ring can lead to an aniline that subsequently undergoes an intramolecular cyclization. nih.gov

Modern Synthetic Strategies and Techniques

Recent advancements in synthetic methodology have introduced more efficient, milder, and often stereoselective routes to the tetrahydroisoquinoline scaffold.

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as powerful, environmentally friendly oxidants in organic synthesis. nih.govchim.itresearchgate.net They can mediate a variety of transformations, including the synthesis of heterocyclic compounds under mild conditions. chim.it

These reagents have been successfully employed to facilitate Pictet-Spengler type reactions. For instance, the synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates has been achieved through a Pictet-Spengler condensation using PIFA. crossref.org The hypervalent iodine reagent acts as an oxidant to promote the cyclization step, often allowing the reaction to proceed under milder conditions than traditional strong acids. chim.it Their utility stems from their ability to act as Lewis acids and to facilitate oxidative C-C and C-N bond formations. nih.gov

| Reagent | Abbreviation | Typical Application |

|---|---|---|

| (Diacetoxyiodo)benzene | PIDA | Oxidative cyclizations, C-H functionalization |

| (Bis(trifluoroacetoxy)iodo)benzene | PIFA | Oxidative annulations, Pictet-Spengler reactions |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB (Koser's reagent) | Oxidations, functional group transformations |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.

The Povarov reaction, a type of MCR, can be used to synthesize tetrahydroquinoline derivatives and can be adapted for tetrahydroisoquinoline scaffolds. organic-chemistry.org A plausible MCR for synthesizing a this compound derivative could involve the reaction of a phenethylamine, propanal, and a third component that facilitates the cyclization and introduces other functionalities if desired. nih.gov These reactions are often catalyzed by Lewis or Brønsted acids and can provide rapid access to diverse libraries of substituted tetrahydroisoquinolines.

Enantioselective Synthesis Approaches

The creation of single-enantiomer 1-substituted tetrahydroisoquinolines, including the 1-ethyl variant, is of paramount importance due to the often distinct biological activities of different stereoisomers. Asymmetric synthesis is predominantly achieved through the enantioselective reduction of a prochiral precursor, such as a 3,4-dihydroisoquinoline or an isoquinoline (B145761) salt.

One of the most effective strategies is the asymmetric hydrogenation of 1-alkyl-3,4-dihydroisoquinolines. This transformation is typically accomplished using transition metal catalysts, most notably those based on iridium (Ir) and ruthenium (Ru), in complex with chiral ligands. These catalytic systems can deliver high enantioselectivity, often exceeding 90% enantiomeric excess (ee).

Another significant approach is the asymmetric transfer hydrogenation (ATH) . This method utilizes a hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, in place of molecular hydrogen. Ruthenium catalysts, particularly those of the type Ru-TsDPEN, have demonstrated high efficiency in the ATH of 1-aryl dihydroisoquinolines, a reaction class that shares mechanistic principles with the reduction of 1-alkyl variants.

Furthermore, enantioselectivity can be induced through the use of chiral auxiliaries. While less atom-economical, this classical approach involves attaching a chiral molecule to the nitrogen of the precursor, which then directs the stereochemical outcome of a reduction step. Subsequent removal of the auxiliary yields the chiral tetrahydroisoquinoline.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a cornerstone for the synthesis of this compound, typically involving the reduction of the corresponding 1-ethyl-3,4-dihydroisoquinoline intermediate. This intermediate is commonly prepared via the Bischler-Napieralski reaction.

Iridium-based catalysts have emerged as highly effective for the asymmetric hydrogenation of both isoquinolines and their corresponding salts. For instance, cationic iridium complexes with chiral phosphine ligands can hydrogenate 1-substituted isoquinolinium salts with high enantioselectivity. The activation of the isoquinoline substrate, for example by N-alkylation to form an isoquinolinium salt, renders it more susceptible to hydrogenation.

Ruthenium-based catalysts are also widely employed, especially in asymmetric transfer hydrogenation. Complexes such as those derived from RuCl2(PPh3)3 and chiral diamine ligands are powerful tools for the reduction of the C=N bond in dihydroisoquinolines. The choice of ligand is crucial for achieving high levels of stereocontrol.

The table below summarizes representative catalytic systems used in the asymmetric hydrogenation of 1-substituted dihydroisoquinolines, which are applicable to the synthesis of enantiomerically enriched this compound.

| Catalyst Precursor | Chiral Ligand | Reaction Type | Typical Substrate | Achieved Enantioselectivity (ee) |

| [Ir(COD)Cl]₂ | (R)-SYNPHOS | Asymmetric Hydrogenation | 1-Aryl-3,4-dihydroisoquinolines | Up to 99% |

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | Asymmetric Transfer Hydrogenation | 1-Alkyl-3,4-dihydroisoquinolines | High |

| [Ir(COD)₂]BF₄ | Chiral Phosphine-Oxazoline | Asymmetric Hydrogenation | N-alkyl-1-substituted-isoquinolinium salts | Up to 96% |

Functionalization and Derivatization Strategies for this compound Analogues

The modification of the this compound scaffold is crucial for developing analogues with tailored properties. Functionalization can be targeted at the nitrogen atom, the C-1 position, or the aromatic ring.

Introduction of Substituents at the Nitrogen Position

The secondary amine of the tetrahydroisoquinoline ring is a common site for derivatization. Standard organic transformations can be readily applied to introduce a wide variety of substituents.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination. For instance, reaction with a substituted 2-bromo-acetic acid methyl ester, followed by hydrolysis and amide coupling, allows for the introduction of complex side chains. Direct alkylation with derivatives like 2-bromo-acetamides is also a viable route.

N-Acylation: Acyl groups are easily introduced by reacting the tetrahydroisoquinoline with acyl chlorides or anhydrides under basic conditions. This strategy is often used to synthesize amides with diverse functionalities. N-acyl derivatives have been investigated for various biological activities.

These reactions are generally high-yielding and allow for the creation of large libraries of N-substituted analogues for structure-activity relationship (SAR) studies.

Modifications at the C-1 Position

While the 1-ethyl group is already present, further substitution at the C-1 position can lead to 1,1-disubstituted analogues. These compounds, featuring a quaternary stereocenter, are of significant interest.

One powerful method involves the deprotonation at C-1 of an N-protected tetrahydroisoquinoline, followed by quenching with an electrophile. For example, N-Boc-1-phenyltetrahydroisoquinoline can be lithiated at the C-1 position using a strong base like sec-butyllithium. The resulting organolithium species can then react with an alkyl halide to introduce a second substituent. This method allows for the stereoselective synthesis of 1,1-disubstituted tetrahydroisoquinolines if a chiral starting material is used and the organolithium intermediate is configurationally stable at low temperatures.

Another approach to 1,1-disubstituted derivatives starts from ketoamides, which can react with organomagnesium compounds (Grignard reagents) . The resulting intermediate can then undergo acid-catalyzed cyclization to yield the 1,1-disubstituted tetrahydroisoquinoline core.

Substituent Effects on Aromatic Ring Positions

The nature and position of substituents on the aromatic ring significantly influence the reactivity of the tetrahydroisoquinoline system and are critical for modulating biological activity.

In the context of synthesis, electron-donating groups (EDGs) such as methoxy (-OCH₃) or hydroxy (-OH) groups on the aromatic ring facilitate the classical Bischler-Napieralski and Pictet-Spengler reactions . These reactions involve an intramolecular electrophilic aromatic substitution, which is more facile on an electron-rich aromatic ring. The presence of EDGs, typically at the 6- and 7-positions, activates the ring towards cyclization. Conversely, electron-withdrawing groups (EWGs) can hinder these cyclization reactions.

From a medicinal chemistry perspective, aromatic substitution is a key strategy for optimizing ligand-receptor interactions. Structure-activity relationship studies on various tetrahydroisoquinoline analogues have shown that the introduction of different substituents on the aromatic part can drastically alter their affinity for biological targets. For example, in a series of 1-adamantoyloaminoalkyl derivatives of tetrahydroisoquinoline, the introduction of substituents like bromo or methoxy groups on the aromatic ring was found to modulate their affinity for serotonin receptors.

Pharmacological and Biological Activities of 1 Ethyl 1,2,3,4 Tetrahydroisoquinoline and Analogues

Neuropharmacological Activities

The neuropharmacological profile of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and its derivatives is characterized by their influence on critical neuronal pathways and processes. These compounds have been shown to offer protection against neurotoxins, modulate neurotransmitter systems, and interact with enzymes like monoamine oxidase, highlighting their potential as therapeutic leads for neurological disorders.

Neuroprotective Effects

A significant area of research has been the neuroprotective capacity of TIQ analogues, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ). These compounds have demonstrated the ability to shield neurons from damage induced by various toxins and pathological processes.

Studies have shown that TIQ analogues can protect against the neurotoxic effects of compounds like rotenone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which are used to create experimental models of Parkinson's disease. mdpi.com

Rotenone, a pesticide known to induce parkinsonism, causes damage to dopaminergic structures when injected intracerebrally. nih.gov Research in animal models demonstrated that intracerebral administration of rotenone led to a significant decrease in dopamine (B1211576) and its metabolites in the striatum (70% reduction) and substantia nigra (35% reduction). nih.govresearchgate.net Treatment with 1MeTIQ was found to strongly counteract the damaging effects of rotenone, significantly reducing the fall in striatal dopamine concentration. nih.govresearchgate.netnih.gov This suggests that 1MeTIQ has the potential to be a neuroprotective agent against environmental factors that affect the dopaminergic system. nih.govnih.gov

Similarly, derivatives of 1-MeTIQ have been tested for their protective effects against MPTP-induced parkinsonism in mice. nih.govsemanticscholar.org While various modified 1-MeTIQ derivatives decreased MPTP-induced bradykinesia, 1-Me-N-propargyl-TIQ was particularly effective. nih.gov This compound blocked the MPTP-induced reduction in dopamine content in the striatum and prevented the loss of tyrosine hydroxylase-positive cells in the substantia nigra. nih.gov Furthermore, western blot analysis revealed that 1-Me-N-propargyl-TIQ and 1-Me-N-butynyl-TIQ effectively prevented the decrease in dopamine transporter expression caused by MPTP. nih.gov

| Compound | Neurotoxin Model | Key Findings | Reference |

|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Rotenone | Strongly reduced the fall of striatal dopamine concentration; counteracted damaging action of the neurotoxin. | nih.govresearchgate.netnih.gov |

| 1-Me-N-propargyl-TIQ | MPTP | Inhibited the reduction in striatal dopamine and the number of nigral tyrosine hydroxylase-positive cells. Prevented the decrease in dopamine transporter expression. | nih.gov |

| 1-Me-N-butynyl-TIQ | MPTP | Potently prevented the MPTP-induced decrease in dopamine transporter expression. | nih.gov |

Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation from neurotransmitters like glutamate (B1630785). wikipedia.org This process is implicated in various neurodegenerative disorders. Certain TIQ analogues have shown promise in mitigating this damage.

A study comparing 1MeTIQ with its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), found that 1MeTIQ offers a unique mechanism of neuroprotection involving the glutamatergic system. nih.gov While both compounds could inhibit free-radical generation, only 1MeTIQ was able to prevent glutamate-induced cell death and the associated influx of calcium ions (Ca2+) in granular cell cultures. nih.gov This protective action is linked to its specific interaction with NMDA receptors, a key component in glutamate signaling. nih.gov Further in vivo experiments showed that 1MeTIQ could prevent the release of excitatory amino acids induced by kainate. nih.gov

In contrast, other analogues like 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) have shown concentration-dependent effects. At low concentrations (50 μM), 1BnTIQ exhibited neuroprotective activity against glutamate-induced apoptosis, whereas at much higher concentrations (500 μM), it appeared to be neurotoxic and intensified the markers of apoptosis. nih.gov

The neuroprotective effects of TIQ analogues against toxins like MPTP and rotenone, which mimic the pathology of Parkinson's disease, strongly suggest their potential for anti-Parkinsonian applications. nih.govresearchgate.netnih.gov The ability of compounds like 1-Me-N-propargyl-TIQ to preserve dopaminergic neurons and dopamine levels in the brain following a toxic insult is a key indicator of therapeutic potential. nih.gov

The parent compound, TIQ, and its metabolite salsolinol have also been investigated for their role in dopaminergic activity. These compounds were found to effectively abolish the behavioral and biochemical effects of the dopamine agonist apomorphine, suggesting they can modulate the dopaminergic system. nih.gov The research supports the hypothesis that endogenous tetrahydroisoquinolines may play a significant role in regulating dopaminergic function. nih.gov The demonstrated ability of 1MeTIQ to counteract the neurotoxic effects of rotenone further reinforces its standing as a potential neuroprotective agent. nih.govresearchgate.net

Effects on Monoamine Oxidase (MAO) Activity

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. Several TIQ derivatives have been identified as inhibitors of MAO-A and MAO-B.

A range of simple TIQ alkaloids have been tested for their ability to inhibit human MAO-A and MAO-B. nih.gov While none were found to be substrates for the enzymes, many acted as selective inhibitors. nih.gov Stereoselective competitive inhibition of MAO-A was observed with the R enantiomer of several compounds, including salsolidine (Ki = 6 μM) and carnegine (Ki = 2 μM). nih.gov

In contrast, only a few of the tested compounds showed significant inhibition of MAO-B. nih.gov Notably, 1,2,3,4-tetrahydroisoquinoline (TIQ) and its 2-methyl derivative were found to inhibit MAO-B with apparent Ki values of 15 μM and 1 μM, respectively. nih.gov Further studies confirmed that simple noncatecholic TIQs, including TIQ and 1-methyl-TIQ, act as moderate inhibitors of both MAO-A and MAO-B. if-pan.krakow.pl Adducts of TIQ with components of tobacco smoke have also been identified as competitive inhibitors for both MAO-A and MAO-B, with Ki values ranging from 16.4 to 37.6 μM. nih.gov

| Compound | Enzyme Target | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | MAO-B | 15 μM | nih.gov |

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | MAO-B | 1 μM | nih.gov |

| (R)-Salsolidine | MAO-A | 6 μM | nih.gov |

| (R)-Carnegine | MAO-A | 2 μM | nih.gov |

| 1-Cyano-TIQ (1CTIQ) | MAO-A & MAO-B | 16.4 to 37.6 μM (range for several adducts) | nih.gov |

Influence on Neurotransmitter Metabolism, particularly Dopamine Catabolism

Analogues of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline have been shown to exert significant influence on the metabolic pathways of neurotransmitters, with a particular impact on dopamine. The parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), is an endogenous amine present in the mammalian brain that can affect monoaminergic systems. nih.gov Studies have demonstrated that TIQ acts as a reversible monoamine oxidase (MAO) inhibitor, an enzyme crucial for the breakdown of dopamine. nih.gov Chronic administration of TIQ has been linked to decreased dopamine levels in the rat striatum, suggesting a direct interaction with dopaminergic pathways. nih.gov

Other derivatives, such as 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), also strongly affect dopamine metabolism. nih.gov Research indicates that 1BnTIQ can enhance MAO-dependent dopamine oxidation while simultaneously inhibiting the COMT-dependent O-methylation pathway, another key route for dopamine catabolism. nih.gov Furthermore, tetrahydropapaveroline (THP), a TIQ derivative formed from the condensation of dopamine with its aldehyde metabolite, is also deeply involved in dopamine biochemistry. nih.gov The formation of THP is itself a result of dopamine metabolism, and its presence can influence neuronal function. nih.gov

Anticonvulsant Activity

Several derivatives of 1,2,3,4-tetrahydroisoquinoline have demonstrated notable anticonvulsant effects in preclinical studies. mdpi.com One of the most studied analogues, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ), has been shown to possess inherent anticonvulsant properties. mdpi.comnih.gov It significantly elevated the threshold for maximal electroshock (MES)-induced seizures in mice. nih.gov

Beyond its intrinsic activity, 1-MeTHIQ enhances the anticonvulsant action of established antiepileptic drugs (AEDs). nih.gov Studies using isobolographic analysis have confirmed that 1-MeTHIQ potentiates the protective effects of carbamazepine and valproate against MES-induced seizures. nih.govnih.gov This potentiation was determined to be pharmacodynamic in nature, as 1-MeTHIQ did not significantly alter the brain concentrations of the co-administered AEDs. nih.gov Other research has explored a novel series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, some of which showed high potency in preventing sound-induced seizures in mice.

| Compound | Model | Finding |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) | Maximal Electroshock (MES) in mice | Elevated the threshold for electroconvulsions. nih.gov |

| 1-MeTHIQ with Valproate (VPA) | Maximal Electroshock (MES) in mice | Reduced the median effective dose (ED₅₀) of VPA from 232 mg/kg to 170 mg/kg. nih.gov |

| 1-MeTHIQ with Carbamazepine (CBZ) | Maximal Electroshock (MES) in mice | Reduced the median effective dose (ED₅₀) of CBZ from 10.8 mg/kg to 7.8 mg/kg. nih.gov |

| 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Sound-induced seizures in DBA/2 mice | Some compounds showed high anticonvulsant potency. |

Anti-Addictive Potential

The potential role of tetrahydroisoquinoline alkaloids in addiction has been suggested through studies of specific endogenous derivatives. Tetrahydropapaveroline (THP), which is formed from the condensation of dopamine and dopaldehyde, has been implicated in the neurobiological changes associated with alcohol dependence. nih.gov It is speculated that THP may contribute to the neurobehavioral abnormalities linked to alcoholism. nih.gov This connection highlights the possibility that TIQ-based compounds could interact with the neural pathways involved in addiction.

Antidepressant-like Effects

Preclinical studies have provided evidence for the antidepressant-like activity of 1,2,3,4-tetrahydroisoquinoline (TIQ) and its analogues. nih.govnih.gov In animal models of depression, such as the forced swim test (FST) and the tail suspension test (TST) in mice, both TIQ and its derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) significantly reduced immobility time. nih.govresearchgate.net This effect was comparable to that of the classic antidepressant drug imipramine. nih.govnih.gov

Further investigations in a chronic mild stress model in rats also showed that TIQ could reverse the decrease in sucrose intake, a measure of anhedonia. nih.gov Neurochemical analyses support these behavioral findings, indicating that the antidepressant-like effects of TIQs are associated with the activation of noradrenergic and serotonergic systems. nih.gov The compounds act as reversible monoamine oxidase (MAO) inhibitors, which is a well-established mechanism for antidepressant action. nih.gov

| Compound | Model | Key Finding |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Forced Swim Test (FST) & Tail Suspension Test (TST) in mice | Significantly decreased immobility time, comparable to imipramine. nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Forced Swim Test (FST) & Tail Suspension Test (TST) in mice | Produced a distinct antidepressant-like effect by decreasing immobility time. nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Chronic Mild Stress (CMS) in rats | Reversed the decrease in sucrose intake caused by stress. nih.gov |

Antimicrobial and Anti-Parasitic Activities

The 1,2,3,4-tetrahydroisoquinoline scaffold is a key feature in a variety of natural and synthetic compounds exhibiting antimicrobial properties. rsc.org

Antibacterial Effects

Derivatives of tetrahydroisoquinoline have shown promise as antibacterial agents against a range of pathogens, including drug-resistant strains. nih.govnih.gov A synthetic derivative, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, was evaluated for its in vitro activity against Pseudomonas aeruginosa, where it demonstrated inhibitory effects. internationalscholarsjournals.com

Other research has focused on novel cationic tetrahydroisoquinoline-triazole compounds. nih.gov Several of these molecules were active against Staphylococcus aureus with low minimum inhibitory concentrations (MIC) of 2-4 μg/mL. nih.gov Similarly, a class of alkynyl isoquinolines has demonstrated potent bactericidal activity against numerous Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov These compounds were also effective at clearing intracellular MRSA within macrophages, a limitation of some conventional antibiotics. nih.gov

| Compound Class/Derivative | Target Bacteria | Key Finding |

| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | Exhibited antibacterial activity with a MIC₉₀ ranging from 6.0 to 24.0 μg/mL in different media. internationalscholarsjournals.com |

| Cationic tetrahydroisoquinoline-triazoles (e.g., compound 4b) | Staphylococcus aureus | Active at a low MIC of 2-4 μg/mL. nih.gov |

| Alkynyl isoquinolines (e.g., HSN584, HSN739) | Gram-positive bacteria (including MRSA) | Showed strong bactericidal activity and ability to clear intracellular MRSA. nih.gov |

Antitubercular Activity

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and tetrahydroisoquinoline derivatives have emerged as a promising area of investigation. nih.gov A series of 5,8-disubstituted tetrahydroisoquinolines were found to be effective inhibitors of Mycobacterium tuberculosis (M. tb) in culture. nih.govresearchgate.net

In another study, a novel cationic tetrahydroisoquinoline-triazole compound was shown to eliminate M. tuberculosis H37Rv with a MIC of 6 μg/mL. nih.gov The antitubercular potential of this structural class is also supported by the identification of natural products containing a tetrahydroisoquinoline moiety that exhibit activity against M. tb. nih.gov

| Compound Class/Derivative | Target Organism | Key Finding |

| 5,8-disubstituted tetrahydroisoquinolines | Mycobacterium tuberculosis | Effective inhibitors in culture. nih.govresearchgate.net |

| Cationic tetrahydroisoquinoline-triazole (compound 4b) | Mycobacterium tuberculosis H37Rv | Eliminated the pathogen at a MIC of 6 μg/mL. nih.gov |

Antitrypanosomal Activity

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key feature in a variety of natural and synthetic compounds that exhibit a range of biological activities, including antitrypanosomal properties nih.govnuph.edu.uarsc.orgresearchgate.netsemanticscholar.org. Research into the structure-activity relationship (SAR) of THIQ analogs has provided insights into the chemical features that influence their effectiveness against trypanosomes. Preliminary SAR analysis has indicated that the substitution at the 1-position of the THIQ nucleus does not significantly affect the compound's antitrypanosomal activity nih.gov. However, other structural modifications, such as the presence of biphenyl methyl substitution at a phenolic hydroxyl group, have been shown to enhance potency nih.gov.

Anti-HIV Activity

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their potential as anti-HIV agents nuph.edu.uascilit.comdntb.gov.ua. A study involving a series of 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines identified several compounds with potent anti-HIV-1 activity nih.gov. Notably, compounds 6 , 24 , and 36 demonstrated significant efficacy with low cytotoxicity, resulting in high selectivity indices nih.gov. Specifically, 6,7-dihydroxytetrahydroisoquinoline analogs were found to have a better therapeutic window compared to their 6,7-dimethoxy counterparts due to their considerably lower cytotoxicity nih.gov.

Another series of isoquinoline-based compounds were developed as CXCR4 antagonists, a receptor that acts as a co-receptor for T-tropic HIV entry into T-lymphocytes mdpi.com. Several of these analogues, including 19a–c , 19e , 20 , 24a , and 24c , displayed excellent antiviral activity against both HIV-1 and HIV-2, with EC₅₀ values under 100 nM, and showed no cytotoxicity to the MT4 cell line mdpi.com. Furthermore, a separate investigation identified a THIQ-containing derivative, 157 , which exhibited potent anti-HIV activity with an IC₅₀ value of 4.10 μM nih.gov.

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 6 | 8.2 | 784.3 | >95 | nih.gov |

| Compound 24 | 4.6 | 727.3 | >159 | nih.gov |

| Compound 36 | 5.3 | 687.3 | >130 | nih.gov |

| Compound 157 | 4.10 (IC₅₀) | Not Reported | Not Reported | nih.gov |

Acaricidal Activity

Research into novel acaricides has explored 1,2,3,4-tetrahydroisoquinoline derivatives for their activity against mites such as Psoroptes cuniculi nih.gov. A study synthesized a series of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines and evaluated their in vitro effectiveness. All tested compounds demonstrated some level of acaricidal activity at a concentration of 0.4 mg/mL nih.gov. Among the derivatives, compound 1 showed the highest activity, achieving an average mortality rate of 66.7%, which was slightly superior to the positive control, ivermectin (63.3%) nih.gov. Other compounds, including 2 , 4 , 7 , 13 , and 24 , exhibited moderate activities, with mortality rates ranging from 36.7% to 45.0% nih.gov.

| Compound | Average Mortality Rate (%) |

|---|---|

| Compound 1 | 66.7 |

| Ivermectin (Control) | 63.3 |

| Compound 2 | 36.7 - 45.0 |

| Compound 4 | 36.7 - 45.0 |

| Compound 7 | 36.7 - 45.0 |

| Compound 13 | 36.7 - 45.0 |

| Compound 24 (Acaricidal) | 36.7 - 45.0 |

Anti-inflammatory and Analgesic Activities

The tetrahydroisoquinoline framework is present in compounds showing potential anti-inflammatory and analgesic effects nih.govbiomedpharmajournal.org. A series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated in vivo for these properties nih.gov. Two compounds, 2a and 2n , demonstrated the most potent anti-inflammatory activity, with inhibition rates of 95% and 92.7%, respectively. They also produced a profound analgesic effect, with a 100% inhibition rate in the model used, which was comparable or superior to the standard drug indomethacin nih.gov.

In a separate study, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was found to possess significant analgesic and anti-inflammatory activity biomedpharmajournal.org. On a model of formalin-induced arthritis in rats, this compound, at a dose of 0.5 mg/kg, exhibited an anti-inflammatory effect that was 3.3 times greater than that of the reference drug, diclofenac sodium biomedpharmajournal.org.

Anticancer and Cytotoxic Activities

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a vital structure in the design of anticancer agents, with numerous natural and synthetic derivatives exhibiting potent cytotoxic effects against various cancer cell lines nih.govresearchgate.netnih.gov.

Tumor-Specific Cytotoxicity Profiles

The tumor-specific cytotoxicity of THIQ derivatives has been a focus of investigation. A study of thirty-eight newly synthesized tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines highlighted two compounds with high tumor-specific cytotoxicity nih.gov. TQ9 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone and TD13 (ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate) showed the highest tumor-specificity, with TS values of 12.5 and 5.3, respectively, suggesting that the molecular size of the substituents plays a key role in cytotoxicity nih.gov.

Another research effort focused on THIQ derivatives as KRas inhibitors for colon cancer. Compound GM-3-18 , which has a chloro group at the 4-position of a phenyl ring, showed significant KRas inhibition against a panel of colon cancer cell lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) with IC₅₀ values ranging from 0.9 μM to 10.7 μM nih.gov.

Furthermore, a series of novel 5,6,7,8-tetrahydroisoquinolines were tested against lung (A549) and breast (MCF7) cancer cells nih.gov. Compound 7e was the most potent against the A549 cell line with an IC₅₀ of 0.155 µM, while compound 8d was most effective against the MCF7 cell line with an IC₅₀ of 0.170 µM, showing cytotoxicity comparable to doxorubicin nih.gov.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| TQ9 | Oral Squamous Carcinoma | TS | 12.5 | nih.gov |

| TD13 | Oral Squamous Carcinoma | TS | 5.3 | nih.gov |

| GM-3-18 | Colon Cancer (Various) | IC₅₀ (KRas) | 0.9 - 10.7 µM | nih.gov |

| 7e | A549 (Lung) | IC₅₀ | 0.155 µM | nih.gov |

| 8d | MCF7 (Breast) | IC₅₀ | 0.170 µM | nih.gov |

Cellular Mechanisms of Cell Death Induction (e.g., Autophagy, Apoptosis)

Apoptosis and autophagy are crucial processes that regulate cell survival and death and are often targeted in cancer therapy nih.gov. Studies on THIQ derivatives have revealed their ability to induce cell death through these mechanisms.

The compound TQ9 was found to induce different cell death pathways depending on the cell line. In HL-60 cells, it marginally induced apoptosis, as evidenced by slight internucleosomal DNA fragmentation and caspase-3 activation. In contrast, in human squamous cell carcinoma cell lines (HSC-2, HSC-4), TQ9 enhanced the formation of acidic organelles, which is indicative of autophagy induction, without significant signs of apoptosis nih.gov.

A study of four nonsteroidal THIQ-based analogs (STX 2895 , STX 3329 , STX 3450 , and STX 3451 ) in metastatic breast (MDA-MB-231) and lung carcinoma (A549) cells confirmed their ability to induce apoptosis. This was demonstrated by increased cytochrome c release and a decrease in mitochondrial transmembrane potential, implicating the intrinsic apoptotic pathway. The study also observed increased formation of acidic vacuoles, suggesting the potential involvement of autophagy in the cellular response to these compounds dovepress.com.

Further investigation into the mechanisms of newly synthesized tetrahydroisoquinolines showed that compound 7e induced cell cycle arrest at the G2/M phase and a 79-fold increase in apoptosis in A459 lung cancer cells nih.gov. Meanwhile, compound 8d caused cell cycle arrest at the S phase and led to a 69-fold increase in apoptosis in MCF7 breast cancer cells nih.gov. These findings highlight that THIQ analogs can exert their anticancer effects by modulating key cellular processes like the cell cycle and inducing programmed cell death nih.govdovepress.com.

Cardiovascular Activities

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their effects on the cardiovascular system, with studies revealing potential antihypertensive, bradycardic, and smooth muscle contractile activities.

Antihypertensive Effects

Certain analogues of this compound have demonstrated potential as antihypertensive agents. A study focusing on a series of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives identified a compound, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, which elicited antihypertensive effects when orally administered to spontaneously hypertensive rats (SHR). nih.gov A notable finding from this research was that the antihypertensive effect was not accompanied by reflex tachycardia, a common side effect associated with traditional L-type Ca²⁺ channel blockers. nih.gov The structure-activity relationship studies within this research indicated that the substitution on the 1,2,3,4-tetrahydroisoquinoline ring is crucial for in vitro activity, and the linker between the piperidyl moiety and the terminal aromatic ring is important for potent antihypertensive activity. nih.gov

Bradycardic Activities

Bradycardic activity, the slowing of the heart rate, has been observed in several 1,2,3,4-tetrahydroisoquinoline derivatives. Research into novel derivatives bearing a cyclic amine at the 2-position, specifically 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives, revealed potent bradycardic activities in isolated right atria and in anesthetized rats. nih.gov The structure-activity relationship (SAR) studies highlighted that the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton is essential for potent in vitro activity. nih.gov Furthermore, the presence of at least one methoxy group at the 6- or 7-position of the THIQ ring was found to be important for this effect. nih.gov In vivo testing of selected compounds from this series showed significant bradycardic activity with minimal impact on mean blood pressure in rats. nih.gov Another study on 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives also evaluated their bradycardic activities in isolated guinea pig right atria, further supporting the potential of this scaffold to modulate heart rate. nih.gov

Smooth Muscle Contractile Activity

The influence of 1,2,3,4-tetrahydroisoquinoline derivatives on smooth muscle has also been a subject of investigation. A study on a series of 1,1-dialkyl-1,2,3,4-tetrahydro-isoquinolines found that some of these compounds possess contractile activity against guinea pig's gastric smooth muscle preparations. nih.govnih.gov This suggests a potential for these compounds to stimulate smooth muscle contraction. In contrast, other research on 1,3-disubstituted 3,4-dihydroisoquinolines has explored their spasmolytic (smooth muscle relaxant) activity. mdpi.com This indicates that the substitution pattern on the isoquinoline (B145761) core can significantly influence its effect on smooth muscle, leading to either contraction or relaxation.

Metabolic Regulation

The 1,2,3,4-tetrahydroisoquinoline scaffold has emerged as a promising template for the design of agents that can modulate metabolic pathways, with a particular focus on inhibiting protein tyrosine phosphatase 1B (PTP1B) and the potential for developing anti-diabetic therapies.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. scbt.com The inhibition of PTP1B can enhance insulin sensitivity. scbt.com High-throughput screening has identified the 1,2,3,4-tetrahydroisoquinoline scaffold as a promising starting point for the design of PTP1B inhibitors. nih.gov

One study identified a novel series of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as PTP1B inhibitors. nih.gov Specifically, the compound (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt was identified as a human PTP1B inhibitor with an IC50 of 1.0 µM. nih.gov Another series of 2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline derivatives were also synthesized, with one compound exhibiting weak PTP1B inhibition (IC50 = 1100 nM). nih.gov

| Compound | PTP1B Inhibitory Activity (IC50) |

| (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt | 1.0 µM nih.gov |

| (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | 1100 nM nih.gov |

Potential for Anti-Diabetic Applications

The inhibition of PTP1B by 1,2,3,4-tetrahydroisoquinoline derivatives directly links this class of compounds to potential anti-diabetic applications. mdpi.com The compound that demonstrated dual activity as a PTP1B inhibitor and a peroxisome proliferator-activated receptor γ (PPARγ) partial agonist showed significant glucose and triglyceride-lowering effects in diabetic mice. nih.gov Repeated administration of this compound led to stronger hypoglycemic and hypolipidemic effects compared to rosiglitazone, a conventional anti-diabetic drug. nih.gov

Furthermore, a separate study on another 1,2,3,4-tetrahydroisoquinoline derivative that acts as a selective PPARγ partial agonist also demonstrated anti-diabetic effects in mice with insulin resistance and hyperglycemia. nih.gov This compound significantly reduced plasma glucose levels. nih.gov These findings underscore the potential of the 1,2,3,4-tetrahydroisoquinoline scaffold in the development of novel therapeutic agents for the management of diabetes. mdpi.com

| Compound | Observed Anti-Diabetic Effects | Animal Model |

| (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt | Decreased plasma glucose and triglyceride levels nih.gov | Male KK-Ay mice nih.gov |

| (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | Significantly reduced plasma glucose levels nih.gov | Male and female KK-Ay mice nih.gov |

Antioxidant Effects

Research into the antioxidant properties of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has revealed that the core structure's activity is significantly influenced by the nature and position of its substituents. While some simple THIQ compounds exhibit limited intrinsic antioxidant capacity, their incorporation into more complex molecules can lead to a significant enhancement of this activity.

Studies have shown that unsubstituted 1,2,3,4-tetrahydroisoquinoline and its analogue 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline did not demonstrate any notable antioxidative ability on their own. mdpi.com However, when these THIQ moieties are attached to a molecule with known antioxidant properties, such as quercetin, the resulting hybrid compounds can exhibit improved antioxidant potential. mdpi.com This suggests that the THIQ scaffold can act as a modulator of antioxidant activity.

The antioxidant effects of various THIQ analogues have been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, the derivatization of quercetin with 1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline resulted in new compounds with enhanced antioxidant activity. mdpi.com The presence of a tertiary amino group in these new structures is thought to contribute to this enhanced activity. mdpi.com

Table 1: Antioxidant Activity of Quercetin and its Tetrahydroisoquinoline Derivatives

| Compound | IC₅₀ (µM) for DPPH Assay |

|---|---|

| Quercetin | 19.3 |

| Quercetin-THIQ Derivative 2a | Not specified |

| Quercetin-THIQ Derivative 2b | Not specified |

| Ascorbic Acid | 0.62 |

| 1,2,3,4-tetrahydroisoquinoline | No activity |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | No activity |

IC₅₀ represents the concentration required to scavenge 50% of DPPH radicals.

Furthermore, novel synthetic 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines have been investigated for their antioxidant properties. Several of these compounds demonstrated higher antioxidant activity than the standard antioxidant, Vitamin C. nih.gov This highlights the potential for developing potent antioxidant drugs based on the tetrahydroisoquinoline framework. nih.gov

Another area of research involves the creation of hybrid molecules where a THIQ moiety is combined with other pharmacologically active compounds. For example, a hybrid of cinnamic acid with 1,2,3,4-tetrahydroisoquinoline, specifically (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one, showed significant antioxidant potential in the DPPH assay. umpr.ac.id This hybrid compound exhibited greater antioxidant activity at various concentrations compared to cinnamic acid alone. umpr.ac.id

Table 2: DPPH Radical Scavenging Activity of a Cinnamic Acid-THIQ Hybrid

| Concentration (ppm) | % Inhibition by Cinnamic Acid | % Inhibition by (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one |

|---|---|---|

| 100 | 3.305 ± 0.00 | 11 ± 0.308 |

| 500 | 5.998 ± 0.00 | 24 ± 1.205 |

| 1000 | 6.936 ± 0.00 | 27 ± 0.648 |

Similarly, a hybrid molecule combining ibuprofen with 1,2,3,4-tetrahydroisoquinoline has been synthesized and evaluated for its in vitro antioxidant activity, among other biological properties. semanticscholar.org

The isoquinoline ring itself is recognized as a heterocyclic compound with a range of biological activities, including antioxidant effects. nih.gov The diverse biological activities of THIQ analogues, which are influenced by various functional groups on the core structure, continue to be an active area of research in medicinal chemistry. nih.govrsc.orgresearchgate.net

Structure Activity Relationships Sar of 1 Ethyl 1,2,3,4 Tetrahydroisoquinoline and Derivatives

Impact of Substituents on Biological Activity

Position and Nature of Substituents on Aromatic Rings

Substituents on the aromatic ring of the tetrahydroisoquinoline nucleus play a pivotal role in modulating biological activity. The presence of phenolic groups, particularly at the C6 and C7 positions, is often considered crucial for maintaining certain biological properties nih.gov. For instance, in the context of antitubulin and antiproliferative activities of some C1/C3-substituted tetrahydroisoquinolines, a pharmacophore group at the C6 position, either as a free phenol or a sulfamate group, is deemed essential nih.gov.

The electronic properties of the substituents are also a key determinant of activity. In a series of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues evaluated as urease inhibitors, compounds bearing electron-donating groups on the N-aryl ring demonstrated superior activity acs.org. Specifically, an ortho-dimethyl-substituted compound was identified as the most potent inhibitor, even more active than the standard thiourea acs.org.

Furthermore, the position of the substituent can significantly impact efficacy. A study on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis showed that large substituents at the 5-position were well-tolerated nih.gov. In general, for N-substituted tetrahydroisoquinoline analogs, electron-donating groups are often preferred at the para position of an attached phenyl ring, while electron-withdrawing groups are favored at the meta-position to enhance potency nih.gov.

Table 1: Impact of Aromatic Ring Substituents on Biological Activity

| Position | Substituent Type | General Effect on Activity | Reference |

|---|---|---|---|

| C6, C7 | Phenolic groups (OH) | Often imperative for antitubulin and antiproliferative activities. | nih.gov |

| N-Aryl (ortho) | Electron-donating (e.g., dimethyl) | Enhanced urease inhibitory activity. | acs.org |

| 5-position | Large substituents (e.g., Bn) | Well-tolerated for anti-mycobacterial activity. | nih.gov |

| N-Phenyl (para) | Electron-donating groups | Generally preferred for potency. | nih.gov |

Role of N-Substituents

The substituent at the nitrogen atom (N-2 position) of the tetrahydroisoquinoline ring is a critical modulator of biological activity and can influence potency, selectivity, and pharmacokinetic properties. A wide array of N-substituents, including alkyl and aryl groups, have been explored, leading to compounds with diverse pharmacological profiles such as antifungal, anti-HIV, and P-glycoprotein inhibitory activities nih.govresearchgate.netrsc.org.

For instance, novel N-substituted tetrahydroisoquinoline analogs have shown promising antifungal activity, with some compounds exhibiting potent effects against Saccharomyces cerevisiae and Yarrowia lipolytica nih.gov. In the context of anti-HIV agents, the replacement of a piperazine benzamide moiety with a tetrahydroisoquinoline scaffold in an HIV-1 attachment inhibitor was investigated to improve metabolic stability and solubility nih.gov.

The nature of the N-substituent also plays a role in interactions with efflux pumps like P-glycoprotein (P-gp). SAR studies on tetrahydroisoquinoline derivatives as P-gp ligands have explored various N-substituents, including 2-aryloxazole bioisosteres and 2-biphenyl derivatives, to enhance potency and selectivity nih.gov. Furthermore, the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines has been a focus for developing new bioactive compounds thieme.de.

Table 2: Influence of N-Substituents on Biological Activity

| N-Substituent Type | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| N-Alkyl | Antifungal | Potent activity against various fungal species. | nih.gov |

| N-Aryl | Urease Inhibition | Electron-donating groups on the aryl ring enhance activity. | acs.org |

| N-Aryl | HA-CD44 Interaction Inhibition | Designed to block the binding of hyaluronic acid to CD44. | ugr.es |

| Tetrahydroisoquinoline Scaffold | HIV-1 Attachment Inhibition | Used to replace other moieties to improve metabolic stability. | nih.gov |

Influence of C-1 Substituents

The substituent at the C-1 position of the tetrahydroisoquinoline ring is a key determinant of biological activity and specificity. The introduction of various groups at this position can significantly enhance inhibitory potency against different enzymes and cellular targets.

In a study focused on developing cholinesterase inhibitors for Alzheimer's disease, the functionalization of the C-1 position of N-aryl-tetrahydroisoquinolines was found to be crucial mdpi.com. The introduction of a substituent at the C-1 position generally led to an improvement in inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) mdpi.com. Specifically, compounds with a phenyl group as part of the C-1 substituent showed a significant increase in inhibitory activity compared to those with alkyl substituents mdpi.com.

The length of an alkyl chain at the C-1 position can also affect activity. For example, increasing the alkyl chain length between the C-1 carbon and a keto group from one to two methylene groups resulted in decreased inhibition of AChE and a loss of inhibition towards BChE mdpi.com. In contrast, nitrile groups at the C-1 position of N-aryl-THIQs resulted in low inhibitory potency towards cholinesterases mdpi.com.

Furthermore, studies on cytotoxic 1-alkyne derivatives of tetrahydroisoquinoline have shown that the length of the alkyl chain at C-1 influences the cytotoxic effect on cancer cell lines sdiarticle4.com. For instance, 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibited a high cytotoxic effect with low toxicity to normal cells sdiarticle4.com.

Table 3: Effect of C-1 Substituents on Biological Activity

| C-1 Substituent Type | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Phenyl-containing group | Cholinesterase Inhibition | Significantly improved inhibitory activity compared to alkyl substituents. | mdpi.com |

| Alkyl ketone (increased chain length) | Cholinesterase Inhibition | Decreased inhibitory activity. | mdpi.com |

| Nitrile group | Cholinesterase Inhibition | Low inhibitory potency. | mdpi.com |

Chirality and Stereoselectivity in Biological Responses

Chirality plays a fundamental role in the biological activity of 1-ethyl-1,2,3,4-tetrahydroisoquinoline derivatives, as the stereochemical configuration can significantly influence their interaction with chiral biological targets such as receptors and enzymes. The differential activity of enantiomers is a well-established principle in pharmacology, and this holds true for this class of compounds wvu.edu.

A study on a series of chiral 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives synthesized and evaluated for their antiproliferative properties highlighted the importance of stereochemistry in their anticancer activity nih.gov. The in vitro screening against five cancer cell lines revealed that specific enantiomers exhibited significant activity. For example, compounds 9a and 9b showed potent activity against the human prostate cancer cell line DU-145 nih.gov. These compounds were found to induce cell cycle arrest at the G2/M phase and effectively inhibit microtubule assembly, demonstrating that the biological mechanism is stereospecific nih.gov.

The consideration of chirality is now an integral part of the drug development process, with regulatory agencies often requiring the evaluation of individual enantiomers of a chiral drug wvu.edu. This is because enantiomeric forms of a drug can differ not only in their potency but also in their toxicity and metabolic profiles wvu.edu. Therefore, the synthesis and biological evaluation of chirally pure this compound analogs are crucial for the development of safe and effective therapeutic agents.

Conformational Analysis and Bioisosteric Replacement Strategies

Conformational analysis and bioisosteric replacement are powerful strategies in medicinal chemistry to optimize the pharmacological profile of lead compounds, including this compound derivatives. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties by modifying the molecular structure.

Bioisosterism involves the substitution of a functional group with another that has similar physical and chemical properties, leading to a similar biological response drughunter.comsilae.it. This strategy has been successfully applied to tetrahydroisoquinoline derivatives to develop potent and selective P-glycoprotein (P-gp) ligands nih.gov. In these studies, the effect of bioisosteric replacement was investigated through the development of different series of tetrahydroisoquinoline ligands, such as 2-aryloxazole bioisosteres nih.gov. The thoughtful application of bioisosteres can modulate properties like steric size, electronic distribution, lipophilicity, and polarity nih.gov.

The tetrahydroquinoline ring itself can be considered a versatile bioisostere. For instance, it has been used as a bioisostere of the tetralin ring in the development of melatonin receptor ligands, resulting in more polar analogs with high binding affinity nih.govacs.org.

Conformational flexibility is another critical aspect that influences the interaction of a ligand with its biological target. The ability of a molecule to adopt a specific conformation is essential for optimal binding. For tetrahydroisoquinoline derivatives, the flexibility of the molecule has been investigated to improve their potency and selectivity as P-gp ligands nih.gov. By designing and synthesizing elongated analogues, researchers have explored how changes in molecular flexibility can impact biological activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug design for predicting the activity of novel compounds and for understanding the molecular properties that are crucial for a specific biological effect.

Several QSAR studies have been conducted on tetrahydroisoquinoline derivatives to elucidate the structural features that govern their activity as, for example, anticancer agents and enzyme inhibitors. In a multi-QSAR modeling study on tetrahydroisoquinoline derivatives as HDAC8 inhibitors, various techniques were employed to identify the important structural contributions for HDAC8 inhibition nih.gov. The results suggested that the tetrahydroisoquinoline moiety may be more effective as a cap group than as a linker and that different substitutions on the scaffold are crucial for modulating activity nih.gov.

Another 3D-QSAR study on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), an anticancer target, led to the development of CoMFA and CoMSIA models with good statistical and predictive properties mdpi.comresearchgate.net. Based on the contour maps generated from these models, novel derivatives with potentially higher activity were designed mdpi.com.

QSAR analysis has also been applied to investigate the tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives iiarjournals.orgnih.gov. In one study, the relationship between the cytotoxicity of these compounds and 17 chemical descriptors was analyzed. It was found that the water-accessible surface area had the highest correlation with tumor specificity iiarjournals.orgnih.gov. This suggests that quantum chemical descriptors can be applicable in estimating the tumor specificity of related compounds nih.gov.

Table 4: Key Descriptors in QSAR Studies of Tetrahydroisoquinoline Derivatives

| QSAR Study Focus | Key Descriptors/Findings | Reference |

|---|---|---|

| HDAC8 Inhibition | Tetrahydroisoquinoline moiety as an effective cap group; importance of scaffold substitutions. | nih.gov |

| LSD1 Inhibition | CoMFA and CoMSIA models with good predictive power for designing new inhibitors. | mdpi.comresearchgate.net |

Computational Approaches and Predictive Modeling

Computational studies, including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analyses, have been instrumental in understanding the chemical reactivity and biological activity of tetrahydroisoquinoline derivatives. mdpi.comnih.gov DFT investigations at the B3LYP/6-31+G(d,p) level of theory have been used to explore the structural reactivity and nonlinear optical properties of these compounds. mdpi.com Such studies provide insights into the HOMO-LUMO gaps, which are indicative of the molecule's reactivity and electronic stability. mdpi.com

QSAR analysis is a powerful predictive modeling tool used to correlate the chemical structure of a compound with its biological activity. nih.govrasayanjournal.co.in For 1-aryl-tetrahydroisoquinoline derivatives, QSAR models have been developed to predict their anti-HIV activity using electronic descriptors such as atomic net charge, dipole moment, polarization, HOMO-LUMO energy, and log P, calculated using the PM3 semiempirical method. rasayanjournal.co.in One such model is represented by the equation: pEC50= -23.019-10.867(qC3)-162.911(qC4)-107.057(qC6) + 53.621(qC8) - 0.047 (µ) + 0.158 (α) + 0.175 (log P) rasayanjournal.co.in

Identification of Key Molecular Descriptors for Activity

Several key molecular descriptors have been identified as crucial for the biological activity of 1,2,3,4-tetrahydroisoquinoline derivatives. In a study investigating the tumor-specificity of these compounds, the water-accessible surface area was found to have the highest correlation with tumor specificity, irrespective of the computational method used (AM1, PM3, PM6, and DFT). nih.gov

For the cytotoxicity of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs, QSAR studies revealed that the total symmetry index (Gu), 3D-MoRSE (Mor31v and Mor32u), and the 3D Petitjean index (PJI3) were the most significant descriptors. nih.gov Notably, the most potent cytotoxic compound against MOLT-3 cells exhibited the highest Gu value, while the inactive analog had the lowest. nih.gov This suggests that molecular symmetry plays a role in the cytotoxic activity of these compounds. In contrast, the highest molecular mass was associated with the most potent cytotoxicity against HepG2 cells, indicating that different descriptors may govern activity against different cell lines. nih.gov

The following table summarizes key molecular descriptors and their influence on the activity of tetrahydroisoquinoline derivatives.

| Descriptor | Influence on Activity | Biological Activity | Reference |

| Water-Accessible Surface Area | High correlation with tumor specificity | Tumor-specificity | nih.gov |

| Total Symmetry Index (Gu) | Higher value correlated with higher cytotoxicity | Cytotoxicity against MOLT-3 cells | nih.gov |

| 3D-MoRSE (Mor31v, Mor32u) | Important for cytotoxicity | Cytotoxicity | nih.gov |

| 3D Petitjean Index (PJI3) | Important for cytotoxicity | Cytotoxicity | nih.gov |

| Molecular Mass | Higher mass correlated with higher cytotoxicity | Cytotoxicity against HepG2 cells | nih.gov |

| Atomic Net Charge (qC3, qC4, qC6, qC8) | Influences anti-HIV activity | Anti-HIV activity | rasayanjournal.co.in |

| Dipole Moment (µ) | Influences anti-HIV activity | Anti-HIV activity | rasayanjournal.co.in |

| Polarizability (α) | Influences anti-HIV activity | Anti-HIV activity | rasayanjournal.co.in |

| Log P | Influences anti-HIV activity | Anti-HIV activity | rasayanjournal.co.in |

Ligand-Target Interactions

Enzyme Inhibition Binding Modes

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been shown to inhibit a variety of enzymes through different binding modes. The type of inhibition, whether competitive, non-competitive, uncompetitive, or mixed, dictates the interaction of the inhibitor with the enzyme and its substrate. libretexts.orgkhanacademy.orgnih.govnih.gov

In a study on deoxyribonuclease I (DNase I) inhibitors, molecular docking and dynamics simulations suggested that interactions with specific amino acid residues such as Glu 39, His 134, Asn 170, Tyr 211, Asp 251, and His 252 are crucial for the affinity of 1,2,3,4-tetrahydroisoquinoline-based inhibitors. nih.gov For instance, 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one was identified as a potent DNase I inhibitor with an IC50 value of 134.35 µM. nih.gov

Tetrahydroisoquinoline derivatives have also been investigated as anticancer agents targeting enzymes like KRas and VEGF receptors. nih.gov Molecular docking studies revealed that the carbonyl oxygen atoms of active compounds formed hydrogen bonds with the hydroxyl group of THR 74 in the KRas receptor. nih.gov Similarly, in the VEGF receptor, hydrogen bonding interactions were observed between the amide oxygen atom of the tetrahydroisoquinoline derivatives and the carboxylic acid oxygen atom of GLU 885. nih.gov A compound with an ethyl group at the 4-position of a phenyl ring attached to the tetrahydroisoquinoline core (GM-3-121) demonstrated potent anti-angiogenesis activity with an IC50 of 1.72 µM. nih.gov

The following table presents IC50 values of some tetrahydroisoquinoline derivatives against various enzymes.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one | DNase I | 134.35 | nih.gov |

| 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one | DNase I | 147.51 | nih.gov |

| GM-3-121 | KRas | - | nih.gov |

| GM-3-18 | KRas | 0.9 - 10.7 | nih.gov |

| GM-3-121 | VEGF | 1.72 | nih.gov |

Receptor Binding Characteristics

The binding of 1,2,3,4-tetrahydroisoquinoline derivatives to various receptors has been a subject of significant research. A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for their affinity to the PCP binding site of the NMDA receptor complex. nih.gov The (S)-configured derivative with a 2-methylphenyl substituent at position 1 and a methyl group at position 8 showed the highest affinity with a Ki value of 0.0374 µM, demonstrating significant enantioselectivity. nih.gov

In another study, a series of 1,2,3,4-tetrahydroisoquinoline derivatives containing a 5,11-dihydro-6H-pyrido[2,3-b] nih.govnih.govbenzodiazepin-6-one skeleton were evaluated for their binding affinities to muscarinic receptors. nih.gov Compound 3f exhibited the highest affinity for M2 muscarinic receptors in the heart with a pKi of 9.1, while showing low affinity for M3 muscarinic receptors. nih.gov The structure-activity relationship study indicated that the benzene ring fused piperidine and the length of the alkyl linker chain are critical for high M2 affinity. nih.gov

Insights from Molecular Docking Simulations

Molecular docking simulations have provided valuable insights into the binding modes of this compound and its derivatives with various biological targets. scispace.comnih.govnih.gov These simulations help in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. researchgate.net

For instance, docking studies of tetrahydroisoquinoline derivatives with the KRas and VEGF receptors have elucidated the key interactions responsible for their anticancer and anti-angiogenesis activities. nih.gov In the case of KRas, hydrogen bonding with THR 74 was identified as a critical interaction. nih.gov For the VEGF receptor, a crucial hydrogen bond was observed with GLU 885. nih.gov

Molecular docking of tetrahydroisoquinoline-conjugated dipeptides with E. coli DNA gyrase B revealed significant binding interactions, which correlated with their observed antimicrobial activities. nih.gov Compound 7b, in particular, showed a high binding affinity with a low energy of -6.708 kcal/mol against the 4KFG PDB structure. nih.gov Similarly, docking studies of novel tetrahydroisoquinoline analogs into the non-nucleoside inhibitor binding pocket of HIV-1 RT (PDB ID: 1FK9) have been used to predict their potency. scispace.com Analogs 1d, 2c, and 2d showed average docking energies of -20.05, -19.01, and -18.06 kcal/mol, respectively, indicating high potency. scispace.com These docking results suggest that these analogs share a similar binding mode to existing inhibitors. scispace.com

The following table summarizes the key interactions observed in molecular docking simulations of tetrahydroisoquinoline derivatives with their targets.

| Ligand/Derivative Class | Target | Key Interacting Residues | Type of Interaction | Reference |

| Tetrahydroisoquinoline derivatives (GM-3-18, GM-3-121) | KRas | THR 74 | Hydrogen bond | nih.gov |

| Tetrahydroisoquinoline derivatives (GM-3-15, GM-3-18, GM-3-121) | VEGF | GLU 885 | Hydrogen bond | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline derivatives | DNase I | Glu 39, His 134, Asn 170, Tyr 211, Asp 251, His 252 | - | nih.gov |

| Tetrahydroisoquinoline-conjugated dipeptides (e.g., 7b) | E. coli DNA gyrase B | - | - | nih.gov |

| Novel tetrahydroisoquinoline analogs (1d, 2c, 2d) | HIV-1 RT | - | - | scispace.com |

Mechanisms of Action of 1 Ethyl 1,2,3,4 Tetrahydroisoquinoline and Analogues

Molecular and Cellular Target Identification